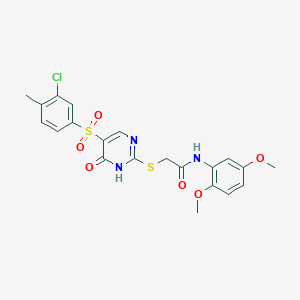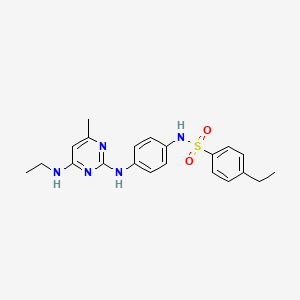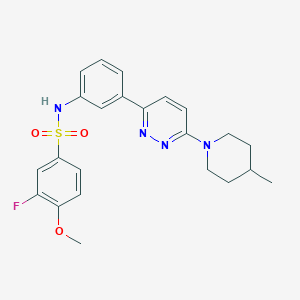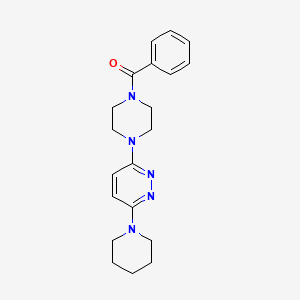![molecular formula C22H25N3O3S B14971833 N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide CAS No. 904816-04-2](/img/structure/B14971833.png)
N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a hydroxymethyl group, and an imidazole ring, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the ethoxyphenyl and hydroxymethyl groups. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents that can stabilize intermediates and facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the imidazole ring and sulfanyl group.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine but with a different substitution pattern on the phenyl ring.
4-Methoxyphenylacetonitrile: Contains a phenylacetonitrile group instead of the ethoxyphenyl group.
Uniqueness
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
904816-04-2 |
|---|---|
Formule moléculaire |
C22H25N3O3S |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-20-7-5-4-6-19(20)24-21(27)15-29-22-23-12-18(14-26)25(22)13-17-10-8-16(2)9-11-17/h4-12,26H,3,13-15H2,1-2H3,(H,24,27) |
Clé InChI |
KSIHHXWJNLDLEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)

![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)


![6-(4-methylphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971787.png)
![N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14971799.png)
![1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971808.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971817.png)

![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971821.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14971830.png)
